molecular formula C13H19Cl2NO B1424637 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride CAS No. 1220036-59-8

4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Cat. No.: B1424637
CAS No.: 1220036-59-8
M. Wt: 276.2 g/mol
InChI Key: ZKOIHYUCGDYMHG-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a chloro-ethylphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-ethylphenol with piperidine in the presence of a suitable catalyst and under controlled conditions. The reaction can be carried out using various solvents, such as dichloromethane or tetrahydrofuran, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a tool to study various biological processes. It may serve as a ligand for receptors or enzymes, helping researchers understand the mechanisms of action and interactions within biological systems.

Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as its ability to modulate receptors or enzymes involved in disease pathways.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as a ligand for a specific receptor, it may bind to the receptor and trigger a cascade of intracellular events leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

  • 4-(4-Chloro-3-fluorophenoxy)piperidine hydrochloride

  • 4-(4-Chloro-3-methoxyphenoxy)piperidine hydrochloride

Uniqueness: 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is unique due to its specific structural features, such as the presence of the ethyl group at the 3-position of the phenol moiety. This structural difference can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-9-12(3-4-13(10)14)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOIHYUCGDYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-59-8
Record name Piperidine, 4-(4-chloro-3-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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